Pelitrexol
Descripción general
Descripción
Pelitrexol es un fármaco de molécula pequeña que pertenece a la clase de compuestos orgánicos conocidos como ácido glutámico y derivados. Es un inhibidor de la formiltransferasa de ribonucleótido de glicinamida (GARFT), que es una enzima biosintética de purinas. This compound se ha utilizado en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluido el cáncer colorrectal y el cáncer de pulmón de células no pequeñas .
Aplicaciones Científicas De Investigación
Pelitrexol se ha estudiado ampliamente por sus posibles aplicaciones en el tratamiento del cáncer. Se ha utilizado en ensayos clínicos para el tratamiento del cáncer colorrectal metastásico y el cáncer de pulmón de células no pequeñas. This compound inhibe la actividad de la formiltransferasa de ribonucleótido de glicinamida, que es esencial para la biosíntesis de nucleótidos de purina. Esta inhibición conduce a una reducción en el grupo de nucleótidos de purina necesarios para la síntesis de ADN, inhibiendo así la proliferación celular .
Química: Como inhibidor de la GARFT, this compound se puede utilizar para estudiar la vía de biosíntesis de purinas.
Biología: this compound se puede utilizar para investigar el papel de los nucleótidos de purina en los procesos celulares.
Medicina: Las propiedades anticancerígenas de this compound lo convierten en un compuesto valioso para desarrollar nuevas terapias contra el cáncer.
Industria: This compound se puede utilizar en la industria farmacéutica para el desarrollo de fármacos anticancerígenos
Mecanismo De Acción
Pelitrexol ejerce sus efectos inhibiendo la actividad de la formiltransferasa de ribonucleótido de glicinamida, una enzima clave en la vía de biosíntesis de novo de purinas. Esta inhibición reduce el grupo de nucleótidos de purina necesarios para la síntesis de ADN, lo que lleva a la inhibición de la proliferación celular. This compound también inhibe el objetivo mamífero de la rapamicina complejo 1 (mTORC1) al reducir el nivel de Rheb unido a GTP, un activador obligatorio de mTORC1. Esta doble inhibición de la biosíntesis de purinas y la actividad de mTORC1 da como resultado una robusta supresión del crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
Pelitrexol plays a crucial role in biochemical reactions by inhibiting the activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway . This inhibition reduces the pool of purine nucleotides required for DNA replication and RNA transcription, leading to cell cycle arrest in the S-phase and ultimately inhibiting tumor cell proliferation . This compound interacts with GARFT and other biomolecules involved in purine synthesis, disrupting the normal biochemical processes essential for cell growth and division .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting GARFT, this compound reduces the availability of purine nucleotides, which are critical for DNA replication and RNA transcription . This leads to cell cycle arrest in the S-phase, preventing cells from progressing through the cell cycle and proliferating . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of purine nucleotides . These effects are particularly pronounced in rapidly dividing tumor cells, making this compound a potent anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting this enzyme, this compound disrupts the de novo purine synthesis pathway, reducing the pool of purine nucleotides available for DNA replication and RNA transcription . This inhibition leads to cell cycle arrest in the S-phase and ultimately inhibits tumor cell proliferation . Additionally, this compound may influence gene expression by altering the availability of purine nucleotides, which are essential for the synthesis of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular metabolism . Additionally, the stability of this compound in various conditions can influence its effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor cell proliferation without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the de novo purine synthesis pathway, where it inhibits glycinamide ribonucleotide formyltransferase (GARFT) . This inhibition disrupts the synthesis of purine nucleotides, which are essential for DNA replication and RNA transcription . By reducing the availability of purine nucleotides, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its effectiveness and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall effectiveness . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Pelitrexol se puede sintetizar mediante un proceso quimioenzimático. La síntesis implica la diferenciación enzimática de un estereocentro remoto en la porción de tetrahidropterina desde el grupo carbonilo terminal. La introducción de un éster oxalámico adyacente al estereocentro aumenta la enantioselectividad de la enzima para la hidrólisis en el éster terminal, produciendo el S-ácido deseado con alta pureza óptica y rendimiento . Los métodos de producción industrial de this compound no están ampliamente documentados, pero la ruta de síntesis quimioenzimática proporciona un enfoque escalable para su producción.
Análisis De Reacciones Químicas
Pelitrexol sufre diversas reacciones químicas, entre ellas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Pelitrexol es único entre los inhibidores de GARFT debido a su doble mecanismo de acción, que se dirige tanto a la biosíntesis de purinas como a la actividad de mTORC1. Los compuestos similares incluyen:
Metotrexato: Otro fármaco antifolato que inhibe la dihidrofolato reductasa, lo que lleva a la inhibición de la síntesis de ADN.
Pemetrexed: Un antifolato multidiana que inhibe varias enzimas involucradas en el metabolismo del folato y la síntesis de ADN.
Raltitrexed: Un inhibidor de la timidilato sintasa que también se dirige a la vía del folato.
La capacidad de this compound para inhibir tanto GARFT como mTORC1 lo convierte en un candidato prometedor para la terapia contra el cáncer, ofreciendo un enfoque único en comparación con otros fármacos antifolatos .
Propiedades
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPTIPQEVJERB-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196245 | |
Record name | Pelitrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446022-33-9 | |
Record name | Pelitrexol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelitrexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelitrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELITREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.